Diethyl 3-oxopentanedioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSANYRMTSBBUCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059317 | |
| Record name | Diethyl 3-oxoglutarate | |
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Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Diethyl 1,3-acetonedicarboxylate | |
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CAS No. |
105-50-0 | |
| Record name | Diethyl 1,3-acetonedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-50-0 | |
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| Record name | Diethyl acetonedicarboxylate | |
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| Record name | Diethyl 1,3-acetonedicarboxylate | |
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| Record name | Pentanedioic acid, 3-oxo-, 1,5-diethyl ester | |
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| Record name | Diethyl 3-oxoglutarate | |
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| Record name | Diethyl 3-oxoglutarate | |
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| Record name | DIETHYL ACETONEDICARBOXYLATE | |
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Synthetic Methodologies for Diethyl 1,3 Acetonedicarboxylate
Classical Synthetic Routes
The traditional syntheses of Diethyl 1,3-acetonedicarboxylate are primarily centered on two main strategies: the direct esterification of the parent acid and a one-pot decarboxylation-esterification sequence starting from citric acid.
Esterification of Acetone (B3395972) Dicarboxylic Acid
This approach begins with the pre-synthesized Acetonedicarboxylic acid, which is itself unstable and typically prepared from citric acid using strong dehydrating agents like fuming sulfuric acid. orgsyn.org The subsequent esterification is a critical step to stabilize the molecule for storage and further use.
A well-established method for synthesizing Diethyl 1,3-acetonedicarboxylate involves the direct esterification of crude Acetonedicarboxylic acid with ethanol (B145695). In a typical procedure, crude acetonedicarboxylic acid is treated with absolute ethanol in the presence of dry hydrogen chloride, which acts as a catalyst. orgsyn.org The mixture is heated to approximately 45°C with shaking until the acid dissolves, and then allowed to stand for about 12 hours. orgsyn.org Longer reaction times can lead to decreased yields. orgsyn.org Following the reaction, the ester is isolated through a workup procedure involving extraction with benzene (B151609) and washing with sodium carbonate solution to remove unreacted acid. orgsyn.org The final product is purified by distillation under reduced pressure to prevent decomposition. orgsyn.org This method yields the target ester at approximately 39–43% based on the initial amount of citric acid used to prepare the acetonedicarboxylic acid. orgsyn.org
To improve upon the lengthy reaction times and moderate yields of traditional acid-catalyzed esterification, thionyl chloride (SOCl₂) can be employed. While a direct comparison for the diethyl ester is noted, a patented method for the corresponding dimethyl ester provides significant insight. The process involves adding anhydrous methanol (B129727) and thionyl chloride to the prepared acetone dicarboxylic acid and refluxing the mixture. google.comgoogle.com This approach dramatically reduces the reaction time to 1 to 3 hours, compared to 48 hours required for the dry hydrogen chloride in ethanol method. google.comgoogle.com Furthermore, the yield is substantially improved, reaching over 88%, with a product purity of more than 98%. google.comgoogle.com The general principle involves the in-situ formation of an acyl chloride intermediate, which is highly reactive towards the alcohol, thus facilitating a rapid and efficient esterification. commonorganicchemistry.com
Decarboxylation of Citric Acid and In-situ Esterification
A more direct and economically viable route bypasses the isolation of the unstable Acetonedicarboxylic acid intermediate. niscpr.res.in This method involves the decarboxylation of citric acid using concentrated sulfuric acid to form Acetonedicarboxylic acid, which is then esterified in-situ by the addition of an alcohol. niscpr.res.indissertationtopic.net This procedure avoids the use of fuming sulfuric acid, which is hazardous and requires specialized equipment. google.comniscpr.res.in The reaction begins by treating citric acid with concentrated sulfuric acid, which liberates carbon monoxide gas and forms the desired dicarboxylic acid. orgsyn.orgyoutube.com Following the decarboxylation, the alcohol (in this case, ethanol) is added directly to the reaction mixture to perform the esterification. dissertationtopic.netyoutube.com
The efficiency of the in-situ synthesis of Diethyl 1,3-acetonedicarboxylate is highly dependent on the reaction parameters. Researchers have investigated various conditions to maximize the yield and purity of the product. Key variables include the ratio of reactants, temperature, and reaction time.
For the initial decarboxylation step to form the intermediate acid, one study identified the optimal conditions as a mole ratio of concentrated sulfuric acid to citric acid of 9:1, a reaction temperature of 30°C, and a reaction time of 18 hours, which resulted in a yield of 87.9% for the acetonedicarboxylic acid. dissertationtopic.netglobethesis.com Another large-scale preparation of the dimethyl ester involved adding citric acid monohydrate to concentrated sulfuric acid and stirring for 3 hours at 20-25°C, followed by an additional 6 hours at 45°C to complete the decarbonylation. niscpr.res.in The subsequent in-situ esterification with methanol yielded the final product at 70-75%. niscpr.res.in
Below is a table summarizing findings from various synthetic approaches for the synthesis of Acetonedicarboxylic Acid and its subsequent esterification.
| Starting Material | Reagent 1 | Reagent 2 | Temperature | Time | Product | Yield | Reference |
| Citric Acid | 98% H₂SO₄ | - | 49-52°C | 1-2 hours | Acetonedicarboxylic Acid | ~69% | google.com |
| Citric Acid | Conc. H₂SO₄ | - | 30°C | 18 hours | Acetonedicarboxylic Acid | 87.9% | dissertationtopic.netglobethesis.com |
| Acetonedicarboxylic Acid | Absolute Ethanol | Dry HCl | 45°C | 12 hours | Diethyl 1,3-acetonedicarboxylate | 39-43% | orgsyn.org |
| Acetonedicarboxylic Acid | Anhydrous Methanol | Thionyl Chloride | Reflux | 1-3 hours | Dimethyl 1,3-acetonedicarboxylate | >88% | google.comgoogle.com |
Modern and Green Chemistry Approaches in Diethyl 1,3-Acetonedicarboxylate Synthesis
In response to the environmental and safety concerns associated with using large quantities of fuming or concentrated sulfuric acid, more sustainable methods have been developed. google.com A significant green chemistry approach utilizes hydrogen peroxide as the oxidant to convert citric acid into Acetonedicarboxylic acid, which can then be esterified. google.comsciencemadness.org
This method involves the oxidation of citric acid in an aqueous solution using hydrogen peroxide, catalyzed by a small amount of a medium-strong acid such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. google.com The reaction proceeds under mild conditions, with temperatures ranging from 0-100°C (optimally between 65-95°C) and reaction times of 0.5 to 2 hours. google.com This process offers several advantages: the raw materials are inexpensive and readily available, the reaction is mild and easy to control, and it produces fewer side products. google.com The yield of Acetonedicarboxylic acid is typically over 95%. google.com
Crucially, the resulting aqueous solution of Acetonedicarboxylic acid can be used directly for the next step. After evaporating the water under reduced pressure, the acid is esterified with a lower aliphatic alcohol like ethanol. google.com For instance, heating Acetonedicarboxylic acid with ethanol and benzene (to aid in water removal via azeotropic distillation) results in the formation of Diethyl 1,3-acetonedicarboxylate with a yield greater than 90% and purity exceeding 95%. google.comsciencemadness.org This method is highly efficient, reduces environmental pollution, and is suitable for large-scale industrial production. google.com
Comparative Analysis of Synthetic Efficiencies and Scalability
Research Findings
The traditional and most cited route for preparing the precursor, 1,3-acetonedicarboxylic acid, involves the reaction of citric acid with fuming sulfuric acid (oleum). niscpr.res.ingoogle.com This method is effective for oxidative decarboxylation but presents significant challenges for large-scale production. google.comsciencemadness.org The use of oleum (B3057394) necessitates specialized equipment due to its highly corrosive nature and poses considerable safety risks, making it less favorable for industrial applications. google.com
An alternative and more scalable approach replaces fuming sulfuric acid with concentrated sulfuric acid. niscpr.res.ingoogle.com This modification avoids many of the hazards associated with oleum while still effectively promoting the decarboxylation of citric acid. niscpr.res.in One documented large-scale procedure involves reacting citric acid monohydrate with concentrated sulfuric acid, followed by in situ esterification. This method has been successfully repeated on scales producing 100-200g of the corresponding dimethyl ester, with yields for the diethyl ester varying based on the specific esterification protocol. niscpr.res.in When using 1 mole of citric acid, the yield of the dimethyl ester was reported to be in the range of 70-75%. niscpr.res.in
The esterification of the intermediate 1,3-acetonedicarboxylic acid with ethanol is the final step. A well-documented procedure from Organic Syntheses involves treating the crude acid with absolute ethanol and dry hydrogen chloride. orgsyn.org This method reports a yield of 39–43% based on the initial amount of citric acid. orgsyn.org The procedure notes that longer reaction times can lead to decreased yields, highlighting the need for controlled conditions. orgsyn.org
Synthetic Methodologies Comparison
Reaction Mechanisms and Chemical Reactivity of Diethyl 1,3 Acetonedicarboxylate
Enolization and Keto-Enol Tautomerism
Like other carbonyl compounds with α-hydrogens, diethyl 1,3-acetonedicarboxylate exists in equilibrium between its keto and enol forms. libretexts.orgfiveable.me This phenomenon, known as keto-enol tautomerism, is characterized by the migration of a proton and the shifting of a double bond. fiveable.memasterorganicchemistry.com The keto form contains a carbonyl group (C=O), while the enol form features a hydroxyl group (-OH) bonded to a carbon-carbon double bond (C=C). fiveable.me
The interconversion between the keto and enol tautomers is typically rapid and can be catalyzed by the presence of either acids or bases. libretexts.orgpressbooks.pub While the keto form is generally more stable and predominates for most simple aldehydes and ketones, the enol form can be significantly stabilized by factors such as conjugation and intramolecular hydrogen bonding. fiveable.memasterorganicchemistry.com In the case of β-dicarbonyl compounds like diethyl 1,3-acetonedicarboxylate, the enol form is particularly stabilized due to the formation of a conjugated system and a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen. masterorganicchemistry.comyoutube.com
The hydrogen atoms on the carbon atom situated between the two carbonyl groups (the α-carbon) of diethyl 1,3-acetonedicarboxylate are significantly more acidic than typical α-hydrogens of monocarbonyl compounds. pressbooks.publibretexts.orgopenstax.org This increased acidity is a direct consequence of the powerful electron-withdrawing inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base, the enolate ion. pressbooks.publibretexts.org
When an α-hydrogen is removed by a base, the negative charge on the resulting enolate is delocalized over both oxygen atoms and the α-carbon, as depicted by multiple resonance structures. pressbooks.publibretexts.orglibretexts.org This extensive delocalization greatly stabilizes the enolate, making the parent β-dicarbonyl compound more acidic. libretexts.org The pKa of β-dicarbonyl compounds is low enough that they can be deprotonated to a significant extent by common bases like alkoxides. libretexts.org
Table 1: Comparison of pKa Values for Various Carbonyl Compounds
| Compound Type | Example | Approximate pKa |
| Alkane | Ethane | ~50-60 |
| Ketone | Acetone (B3395972) | ~19-21 |
| Aldehyde | Acetaldehyde | ~16-18 |
| Ester | Ethyl Acetate (B1210297) | ~25 |
| β-Diketone | 2,4-Pentanedione | ~9 |
| β-Keto Ester | Diethyl 1,3-acetonedicarboxylate | ~11 |
Note: The pKa values are approximate and can vary depending on the solvent and other conditions. This table illustrates the relative acidity.
Condensation Reactions
The acidic nature of the α-hydrogens makes diethyl 1,3-acetonedicarboxylate an excellent nucleophile in its enolate form, enabling it to participate in various condensation reactions. These reactions are fundamental for forming new carbon-carbon bonds.
The aldol (B89426) condensation is a characteristic reaction of enolates with carbonyl compounds. masterorganicchemistry.comlibretexts.org In a typical aldol reaction, an enolate attacks the electrophilic carbonyl carbon of another molecule, leading to the formation of a β-hydroxy carbonyl compound (an aldol addition product). masterorganicchemistry.comlibretexts.org This initial adduct can then undergo dehydration, often upon heating, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.com
While classic aldol reactions involve the self-condensation of a single aldehyde or ketone, diethyl 1,3-acetonedicarboxylate can participate in "crossed" or "mixed" aldol reactions. libretexts.org In these reactions, the enolate of diethyl 1,3-acetonedicarboxylate acts as the nucleophile, attacking a different carbonyl-containing molecule, such as an aldehyde or ketone. libretexts.orgnih.gov The success of these mixed reactions often depends on factors like the relative reactivity of the carbonyl electrophile and the ability to selectively generate the desired enolate. libretexts.org
The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with a particularly active methylene (B1212753) group, such as diethyl 1,3-acetonedicarboxylate. wikipedia.orgorganicreactions.org This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a weak base as a catalyst. wikipedia.orgthermofisher.com The product is an α,β-unsaturated dicarbonyl or a related compound. thermofisher.com
The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes dehydration to yield the final condensed product. amazonaws.com
A variety of catalytic systems can be employed for Knoevenagel condensations. The choice of catalyst is crucial and often depends on the specific substrates and desired reaction conditions. Mild bases are generally preferred to avoid self-condensation of the aldehyde or ketone reactant. wikipedia.org
4-Dimethylaminopyridine (B28879) (DMAP) has been shown to be an effective catalyst for the Knoevenagel condensation. thieme-connect.comqu.edu.qaresearchgate.net In one studied reaction, DMAP catalyzed the reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones. thieme-connect.comqu.edu.qaresearchgate.net This particular reaction proceeds through a domino sequence involving a Michael addition followed by an intramolecular Knoevenagel condensation, aromatization, and lactonization to produce fluorenone-fused coumarins in good yields. thieme-connect.comqu.edu.qa While other bases could facilitate this transformation, DMAP was found to provide the best yields. thieme-connect.comresearchgate.net
Knoevenagel Condensation Reactions
Substrate Scope and Product Diversification in Knoevenagel Condensations
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, utilizes active methylene compounds and carbonyls. Diethyl 1,3-acetonedicarboxylate serves as a prominent active methylene compound in these reactions. The substrate scope is broad, encompassing a variety of aldehydes, including aromatic, heterocyclic, and aliphatic aldehydes. researchgate.net This versatility allows for the synthesis of a wide array of products.
The reaction of diethyl 1,3-acetonedicarboxylate with different aldehydes leads to diverse molecular architectures. For instance, its condensation with substituted salicylaldehydes, promoted by ammonium (B1175870) acetate under solvent-free conditions, yields biscoumarins. bohrium.com Similarly, reaction with cinnamaldehydes under the same conditions can produce 3-arylphenols. bohrium.com The choice of catalyst, which can range from basic ionic liquids to organocatalysts like piperidine (B6355638) and 4,4'-trimethylenedipiperidine (TMDP), can influence reaction efficiency and yield. researchgate.netresearchgate.netbohrium.com
A notable application is the domino Michael/intramolecular Knoevenagel sequence. The reaction of diethyl 1,3-acetonedicarboxylate with 2-hydroxybenzylideneindenediones, catalyzed by 4-(dimethylamino)pyridine (DMAP), results in the formation of fluorenone-fused coumarins. thieme-connect.com This process involves an initial Michael addition followed by an intramolecular Knoevenagel condensation, aromatization, and lactonization, all in a single step. thieme-connect.com Reactivity trends generally show that both electron-deficient and electron-rich aryl aldehydes readily participate in Knoevenagel condensations with diethyl 1,3-acetonedicarboxylate. researchgate.net
Table 1: Examples of Knoevenagel Condensation Products with Diethyl 1,3-Acetonedicarboxylate
| Aldehyde Substrate | Catalyst | Product Type |
|---|---|---|
| Substituted Salicylaldehydes | NH₄OAc | Biscoumarins |
| Cinnamaldehydes | NH₄OAc | 3-Arylphenols |
| 2-Hydroxybenzylideneindenediones | DMAP | Fluorenone-fused Coumarins |
Michael Addition Reactions
Diethyl 1,3-acetonedicarboxylate, or more accurately, the enolate derived from it, is an effective Michael donor. In the Michael reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor, in a conjugate addition fashion. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of a carbanion from diethyl 1,3-acetonedicarboxylate in the presence of a base, which then attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com
This reactivity is often harnessed in domino reactions. As mentioned previously, the synthesis of fluorenone-fused coumarins from diethyl 1,3-acetonedicarboxylate and 2-hydroxybenzylideneindenediones begins with a Michael addition. thieme-connect.com The enolate of diethyl 1,3-acetonedicarboxylate adds to the electrophilic double bond of the indenedione derivative, initiating a cascade of reactions that ultimately yields the complex polycyclic product. thieme-connect.com This highlights the utility of diethyl 1,3-acetonedicarboxylate in constructing intricate molecular frameworks through a combination of fundamental organic reactions.
Weiss-Cook Condensation Reaction
The Weiss-Cook condensation is a powerful reaction for the synthesis of symmetrical fused dicyclopentanone derivatives. synarchive.com It involves the reaction of a vicinal diketone or dialdehyde (B1249045) with two equivalents of a dialkyl 1,3-acetonedicarboxylate. synarchive.comniscpr.res.in Diethyl 1,3-acetonedicarboxylate is a classic substrate for this reaction. niscpr.res.in
The reaction typically proceeds under basic or acidic conditions and is often followed by hydrolysis and decarboxylation to yield synthetically useful cis-bicyclo[3.3.0]octane-3,7-dione frameworks. synarchive.comresearchgate.net For example, the condensation of glyoxal (B1671930) with diethyl 3-oxoglutarate (diethyl acetonedicarboxylate) can produce tetra-tert-butyl 3,7-dioxocis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate in high yield. researchgate.net Similarly, the reaction of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione demonstrates the potential for stereoselectivity in these condensations. rsc.org
Table 2: Examples of Weiss-Cook Condensation Reactants
| 1,2-Dicarbonyl Compound | Acetonedicarboxylate | Product Type |
|---|---|---|
| Glyoxal | Di-tert-butyl 3-oxoglutarate | cis-Bicyclo[3.3.0]octane derivative |
| Biacetyl | Dimethyl 1,3-acetonedicarboxylate | Dihydroxy-dimethylbicyclo[3.3.0]octa-diene-tetracarboxylate |
Self-Condensation Reactions
Self-condensation is a reaction where a molecule containing a carbonyl group acts as both the electrophile and the nucleophile in an aldol-type condensation. wikipedia.org Diethyl 1,3-acetonedicarboxylate can undergo self-condensation. In the presence of ethyl chloroacetate (B1199739) and magnesium as a catalyst, it is reported to furnish dihydroxy-homophthalate derivatives. niscpr.res.in This type of reaction, while sometimes an undesired side reaction in mixed condensations, can be a direct route to specific symmetrical products. wikipedia.org
Esterification Reactions
While diethyl 1,3-acetonedicarboxylate is itself an ester, the context of its formation via esterification is crucial. The parent compound, 1,3-acetonedicarboxylic acid, is synthesized from citric acid and sulfuric acid. youtube.comgoogle.com This diacid is often unstable and is typically esterified in situ. niscpr.res.in The esterification is commonly carried out by reacting the crude 1,3-acetonedicarboxylic acid with ethanol (B145695) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid, to produce diethyl 1,3-acetonedicarboxylate. youtube.comorgsyn.org This process converts the carboxylic acid groups into ethyl esters, resulting in a more stable and synthetically versatile compound. youtube.comguidechem.com
Decarboxylation Reactions
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. While diethyl 1,3-acetonedicarboxylate itself is relatively stable to decarboxylation under normal conditions, its parent acid, 1,3-acetonedicarboxylic acid, readily undergoes decarboxylation to form acetone and carbon dioxide. youtube.com This instability is a key reason for its immediate conversion to the diethyl ester after synthesis. youtube.com The ester groups in diethyl 1,3-acetonedicarboxylate can be hydrolyzed back to carboxylic acids, and subsequent heating can then induce decarboxylation, a common strategy in syntheses where the acetonedicarboxylate unit is used as a building block for more complex molecules. guidechem.com
Reactions with Nitrogen-Containing Compounds
Diethyl 1,3-acetonedicarboxylate reacts with various nitrogen-containing compounds to form heterocyclic structures. A notable example is its condensation reaction with aryl azides in the presence of a base like sodium ethoxide. This reaction provides a pathway to synthesize ethyl 5-(2-ethoxy-2-oxoethyl)-1-(X-phenyl)-1H-1,2,3-triazole-4-carboxylates. lew.ro
Furthermore, a one-pot reaction between 1,3-acetonedicarboxylates and substituted 2-fluoro-1-nitrobenzenes, mediated by potassium carbonate, has been developed to synthesize various 2,3-dicarboxylate indoles through a tandem annulation process. rsc.org These reactions demonstrate the utility of diethyl 1,3-acetonedicarboxylate as a precursor for nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science.
Reactions with Aryl Azides for Triazole and Pyrazole (B372694) Synthesis
The reaction of diethyl 1,3-acetonedicarboxylate with aryl azides provides an efficient route for the synthesis of 1,4,5-trisubstituted 1,2,3-triazole derivatives. This condensation reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcohol solvent like ethanol. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.
A study detailed the synthesis of a series of ethyl 5-(2-ethoxy-2-oxoethyl)-1-(X-phenyl)-1H-1,2,3-triazole-4-carboxylates through the condensation of various substituted aryl azides with diethyl 1,3-acetonedicarboxylate. synarchive.com The reaction involves the initial deprotonation of the α-carbon of the diethyl 1,3-acetonedicarboxylate by sodium ethoxide, forming an enolate. This enolate then acts as the dipolarophile, reacting with the aryl azide (B81097) (the 1,3-dipole) to form the triazole ring. It was noted that the method of base addition is crucial; adding the sodium ethoxide in one portion leads to high yields of the desired triazole, whereas dropwise addition can lead to the decomposition of the initially formed triazole. synarchive.com For instance, the reaction with 2-nitrophenyl azide yielded the expected triazole in 86% yield when the base was added all at once. synarchive.com
Interestingly, an unexpected pyrazole derivative was formed during the reaction with 2-trifluoromethylphenylazide. synarchive.com Instead of the expected triazole, the reaction yielded a pyrazole-3,5-dicarboxylate. The proposed mechanism for this transformation suggests that the initially formed triazole undergoes decomposition and rearrangement to form the more stable pyrazole ring system. synarchive.com
| Aryl Azide Reactant | Product | Yield (%) |
| 2-Nitrophenyl azide | Ethyl 5-(2-ethoxy-2-oxoethyl)-1-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | 86 |
| 4-Nitrophenyl azide | Ethyl 5-(2-ethoxy-2-oxoethyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | 82 |
| 4-Chlorophenyl azide | Ethyl 1-(4-chlorophenyl)-5-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | 75 |
| 2-Trifluoromethylphenyl azide | Pyrazole-3,5-dicarboxylate derivative | - |
Reactions with Aniline (B41778) Derivatives for Quinoline (B57606) Synthesis
Diethyl 1,3-acetonedicarboxylate serves as a key building block in the synthesis of complex, fused quinoline systems. While classic quinoline syntheses like the Conrad-Limpach or Combes reactions typically utilize simpler β-ketoesters or β-diketones, the unique structure of diethyl 1,3-acetonedicarboxylate allows for the construction of more elaborate heterocyclic scaffolds. rsc.orgd-nb.info
Specifically, it has been employed as a starting reagent for the synthesis of novel pyrido[4,3,2-de]quinoline and isoquinolino[6,5,4,3-cde]quinoline derivatives. sigmaaldrich.com These reactions involve multi-step sequences where the dicarboxylate functionality of the diethyl 1,3-acetonedicarboxylate is used to build the necessary carbocyclic and heterocyclic rings fused to the quinoline core. The reaction with aniline or its derivatives would constitute one of the initial steps, likely forming an enamine intermediate, which then undergoes intramolecular cyclization and subsequent transformations to yield the final complex heterocyclic system. These advanced syntheses highlight the utility of diethyl 1,3-acetonedicarboxylate beyond simple monocycle formation, providing access to structurally complex and potentially biologically active molecules.
Other Notable Reaction Pathways
Beyond the synthesis of triazoles and quinolines, diethyl 1,3-acetonedicarboxylate is a cornerstone reagent in several other significant organic transformations.
Weiss-Cook Condensation: This reaction involves the condensation of diethyl 1,3-acetonedicarboxylate (or its dimethyl analogue) with a 1,2-dicarbonyl compound (a vicinal diketone or dialdehyde) to produce cis-bicyclo[3.3.0]octane derivatives. synarchive.comorgsyn.org The reaction is typically base-catalyzed and proceeds through a sequence of aldol-type additions and Michael additions. The resulting bicyclic products are valuable synthons for polyquinanes. synarchive.com For example, the reaction with biacetyl (a 1,2-diketone) yields a tetramethyl 1,5-dimethyl-3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate. orgsyn.org
Robinson-Schoepf Tropinone (B130398) Synthesis: The classic one-pot synthesis of tropinone, a precursor to the alkaloid atropine, famously utilizes acetonedicarboxylic acid. wikipedia.orgacs.org Diethyl 1,3-acetonedicarboxylate can serve as a stable and storable precursor to acetonedicarboxylic acid, which is unstable and decarboxylates readily. youtube.com In the Robinson synthesis, the ester is hydrolyzed in situ to the dicarboxylic acid, which then undergoes a double Mannich reaction with methylamine (B109427) and succinaldehyde (B1195056) to construct the bicyclic tropane (B1204802) skeleton of tropinone. wikipedia.orgchemicalbook.com
Hantzsch Dihydropyridine (B1217469) Synthesis: The Hantzsch synthesis is a multicomponent reaction used to prepare dihydropyridine derivatives, which are a prominent class of calcium channel blockers. nih.gov The classical reaction involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester. organic-chemistry.org Diethyl 1,3-acetonedicarboxylate can function as the β-dicarbonyl component in this synthesis. In this context, it reacts with an aldehyde and an ammonia source to form the core 1,4-dihydropyridine (B1200194) ring, which is a key structure in many pharmaceutical compounds. nih.gov
Applications of Diethyl 1,3 Acetonedicarboxylate in Organic Synthesis
Synthesis of Complex Organic Molecules
The unique chemical properties of Diethyl 1,3-acetonedicarboxylate make it an essential starting material and intermediate in the construction of intricate organic molecules. xdbiochems.com Its ability to undergo various reactions, such as condensations and cycloadditions, allows chemists to build complex carbon skeletons with high degrees of functionalization. chemicalbook.com
A notable application is its use as a starting reagent in the total synthesis of (±)-thienamycin, a potent broad-spectrum β-lactam antibiotic. lookchem.comsigmaaldrich.com Furthermore, Diethyl 1,3-acetonedicarboxylate and its methyl analog, Dimethyl 1,3-acetonedicarboxylate, are key components in the Weiss-Cook condensation reaction. niscpr.res.inorgsyn.org This reaction, which involves the condensation with a 1,2-dicarbonyl compound, is a powerful method for constructing cis-bicyclo[3.3.0]octane-3,7-dione derivatives, which are important precursors for polyquinane natural products. niscpr.res.inorgsyn.org The versatility of this compound as a synthetic intermediate facilitates the development of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.com
Building Block for Heterocyclic Compounds
Diethyl 1,3-acetonedicarboxylate is a cornerstone in heterocyclic chemistry, serving as a readily available precursor for a diverse range of cyclic systems containing heteroatoms. xdbiochems.com Its 1,3-dicarbonyl moiety can react with various nucleophiles and electrophiles to form heterocycles like pyridines, pyrimidines, and pyrazoles. xdbiochems.com
Pyrido[4,3,2-de]quinoline Synthesis
Research has identified Diethyl 1,3-acetonedicarboxylate as a key reactant in the synthesis of novel pyrido[4,3,2-de]quinoline derivatives. lookchem.comsigmaaldrich.comchemicalbook.com This class of fused heterocyclic compounds is of interest in medicinal chemistry, and the use of this dicarboxylate provides an effective synthetic route to this complex scaffold.
Isoquinolino[6,5,4,3-cde]quinoline Synthesis
Similarly to the synthesis of pyridonquinolines, Diethyl 1,3-acetonedicarboxylate is employed in the preparation of isoquinolino[6,5,4,3-cde]quinolines. lookchem.comsigmaaldrich.comchemicalbook.com This application highlights the utility of the compound in constructing polycyclic aromatic systems containing multiple nitrogen atoms.
Pyrazomycin Synthesis
The synthesis of Pyrazomycin, a C-nucleoside antibiotic with antiviral properties, also utilizes Diethyl 1,3-acetonedicarboxylate as a starting material. lookchem.comsigmaaldrich.comchemicalbook.com This underscores the compound's role in the creation of medicinally important and structurally complex natural product analogs.
Fluorenone-Fused Coumarin (B35378) Synthesis
A significant application of Diethyl 1,3-acetonedicarboxylate is in the facile synthesis of fluorenone-fused coumarins. thieme-connect.comthieme.dequ.edu.qa These polycyclic compounds are of interest due to the prevalence of both coumarin and fluorenone motifs in bioactive molecules and functional materials. thieme.dethieme-connect.com The synthesis involves a base-catalyzed domino reaction between Diethyl 1,3-acetonedicarboxylate and various 2-hydroxybenzylideneindenediones. thieme-connect.comqu.edu.qaresearchgate.net
The reaction proceeds through a proposed sequence of Michael addition, intramolecular Knoevenagel condensation, aromatization, and lactonization, all in a single step. thieme-connect.comthieme-connect.com While several bases can catalyze the reaction, 4-Dimethylaminopyridine (B28879) (DMAP) has been found to provide the best yields. thieme-connect.comthieme-connect.comresearchgate.net This protocol offers an efficient and expeditious route to these natural product-inspired molecules in good to very good yields. thieme-connect.comqu.edu.qa
| Entry | R Substituent | Product | Yield (%) |
| 1 | H | Ethyl 7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 62 |
| 2 | 9-Cl | Ethyl 9-chloro-7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 75 |
| 3 | 10-Cl | Ethyl 10-chloro-7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 85 |
| 4 | 11-Cl | Ethyl 11-chloro-7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 69 |
| 5 | 10-Br | Ethyl 10-bromo-7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 81 |
| 6 | 10-F | Ethyl 10-fluoro-7-hydroxy-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 78 |
| 7 | 10-NO₂ | Ethyl 7-hydroxy-10-nitro-6,13-dioxo-6,13-dihydrofluoreno[2,1-c]chromene-8-carboxylate | 71 |
Table 1. Yields for the DMAP-catalyzed synthesis of various fluorenone-fused coumarins. Data sourced from Thieme Connect. thieme-connect.com
Thiazole (B1198619) Derivatives Synthesis
Thiazole rings are a core component of many biologically active compounds, including antibiotics like penicillin. nih.gov The synthesis of thiazole derivatives often involves the reaction of a thioamide with an α-haloketone in what is known as the Hantzsch thiazole synthesis. researchgate.net Given the structure of Diethyl 1,3-acetonedicarboxylate, it can be readily converted into a reactive intermediate suitable for thiazole synthesis. For instance, α-halogenation of the central methylene (B1212753) group would yield an α-haloketone derivative. This halogenated intermediate could then, in principle, react with a thioamide (like thiourea (B124793) or a substituted variant) to undergo the classical Hantzsch cyclization, forming a 4-substituted thiazole ring bearing ethoxycarbonylmethyl groups. This general approach highlights the potential of Diethyl 1,3-acetonedicarboxylate as a versatile precursor for creating substituted thiazole building blocks for drug discovery. nih.govbepls.com
Synthesis of Pharmaceutical Intermediates and Drug Molecules
Diethyl 1,3-acetonedicarboxylate serves as a versatile and crucial building block in the field of organic and medicinal chemistry. Its unique structure, featuring a central ketone and two flanking ester groups, allows it to participate in a wide array of chemical transformations. The high acidity of the central methylene protons and the reactivity of the carbonyl groups make it an ideal starting material for constructing complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceutical agents. derpharmachemica.comresearchgate.net Its application spans the synthesis of antibiotics, treatments for bone diseases, and drugs targeting the central nervous system.
Thienamycin (B194209) (β-Lactam Antibiotic) Synthesis
Thienamycin is a potent, broad-spectrum β-lactam antibiotic first isolated from the soil microorganism Streptomyces cattleya. scripps.edu Due to its chemical instability but powerful antimicrobial activity, thienamycin has become a leading compound for the development of modern carbapenem (B1253116) antibiotics. scripps.edu Diethyl 1,3-acetonedicarboxylate has been identified as a starting reagent in the synthesis of (±)-thienamycin. nih.gov
While many total syntheses of thienamycin have been developed from various starting materials, its structural complexity requires precise stereochemical control. scripps.eduscispace.com The synthesis of the core azetidinone ring is a key challenge. scispace.com Synthetic strategies often involve the creation of a suitable precursor that already contains the necessary stereocenters before the β-lactam ring is formed. scripps.eduresearchgate.net Although detailed reaction schemes beginning specifically with diethyl 1,3-acetonedicarboxylate are not extensively detailed in readily available literature, its role as a C5 building block suggests its use in forming the carbon backbone of the molecule early in the synthetic pathway, likely through condensation reactions to build a precursor which is then converted to the key azetidinone intermediate. scripps.eduwikipedia.org
Table 1: Key Intermediates in Thienamycin Synthesis
| Intermediate | Role in Synthesis |
| Azetidinone Precursor | Core bicyclic ring structure of carbapenems. scripps.eduscispace.com |
| Diethyl 1,3-acetonedicarboxylate | Reported starting reagent for the carbon backbone. nih.gov |
Putrescine (Putrosin) Intermediate Synthesis
Diethyl 1,3-acetonedicarboxylate is utilized as a synthetic raw material for the drug molecule referred to as Putrosin. researchgate.net Putrosin is described as a dual-action agent for treating osteoporosis, promoting bone formation while reducing bone resorption. researchgate.net This description closely aligns with the therapeutic action of Strontium Ranelate. The term "Putrosin" appears to be a trade name or related term for Strontium Ranelate, for which diethyl 1,3-acetonedicarboxylate is a known intermediate. researchgate.netwikipedia.org The synthesis focuses on the creation of ranelic acid, the organic component of the drug.
This section will focus on the synthesis of Strontium Ranelate, as it is the well-established pharmaceutical agent for which Diethyl 1,3-acetonedicarboxylate is a precursor.
Endo-nortropine Synthesis
Endo-nortropine is a derivative of tropane (B1204802) and a crucial intermediate in the synthesis of other pharmaceutical compounds, such as Benztropine (B127874). Its synthesis can be achieved from tropinone (B130398), a bicyclic alkaloid. The most renowned synthesis of tropinone is the biomimetic one-pot reaction developed by Sir Robert Robinson in 1917. scispace.comresearchgate.netnih.gov
This landmark synthesis involves a double Mannich reaction. nih.gov The reactants are simple and readily available: succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid (or its diethyl ester, diethyl 1,3-acetonedicarboxylate). researchgate.netresearchgate.netnih.gov In this reaction, diethyl 1,3-acetonedicarboxylate provides the three-carbon chain that bridges the pyrrolidine (B122466) ring formed from methylamine and succinaldehyde. The reaction proceeds through the formation of a bicyclic intermediate, which, after the loss of the two carboxyl groups, yields tropinone. derpharmachemica.comnih.gov The use of acetonedicarboxylic acid or its esters as the "synthetic equivalent" for acetone (B3395972) is crucial, as the carboxyl groups activate the molecule for the ring-forming reactions. nih.gov
Once tropinone is synthesized, it can be readily reduced to form tropine (B42219). Demethylation of tropine yields endo-nortropine.
Table 2: Robinson-Schöpf Tropinone Synthesis
| Reactant | Role |
| Diethyl 1,3-acetonedicarboxylate | Provides the C2-C4 three-carbon bridge. researchgate.netnih.gov |
| Succinaldehyde | Forms the pyrrolidine ring backbone with methylamine. scispace.comnih.gov |
| Methylamine | Nitrogen source for the tropane core. scispace.comnih.gov |
Granisetron (B54018) Synthesis
Granisetron is a potent 5-HT₃ receptor antagonist used as an antiemetic to treat nausea and vomiting, particularly following chemotherapy. The core of the granisetron molecule is a 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine structure. researchgate.net This bicyclic system can be derived from tropinone, which is synthesized using diethyl 1,3-acetonedicarboxylate via the Robinson-Schöpf reaction as described previously. scispace.com
Benztropine Synthesis
Benztropine is an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. Its chemical structure features a tropane base ether-linked to a diphenylmethyl group. wikipedia.org The synthesis of benztropine relies on the availability of the tropane skeleton, specifically tropine or its N-demethylated analogue, nortropine (B26686).
As established, tropinone is the direct product of the Robinson-Schöpf synthesis using diethyl 1,3-acetonedicarboxylate. researchgate.netscispace.com Tropinone can be reduced to tropine. The synthesis of benztropine itself is then typically achieved by the reaction of tropine with diphenyl-diazomethane or through the etherification of tropine with diphenylmethyl bromide. Alternatively, nortropine (which can be prepared from tropine) can be used as the starting point for creating various benztropine analogues.
Figure 1: Synthetic Pathway from Diethyl 1,3-acetonedicarboxylate to Tropane Alkaloids
Strontium Ranelate Synthesis
Strontium ranelate is a medication for osteoporosis, notable for its dual mechanism of stimulating bone formation and inhibiting bone resorption. The drug consists of two atoms of stable strontium bound to an organic molecule, ranelic acid. Diethyl 1,3-acetonedicarboxylate is reported as a raw material for the synthesis of strontium ranelate. wikipedia.org The core of ranelic acid is a substituted thiophene (B33073) ring, and the synthesis hinges on constructing this heterocycle.
Several classical methods for thiophene synthesis can theoretically utilize a precursor derived from diethyl 1,3-acetonedicarboxylate. These include the Fiesselmann, Hinsberg, and Gewald syntheses, which involve the condensation of a sulfur source with a suitable 1,3- or 1,4-dicarbonyl compound or related structures. derpharmachemica.com
Table 3: Common Thiophene Synthesis Methods
| Synthesis Method | Key Reactants | Relevance to Ranelic Acid Synthesis |
| Fiesselmann Synthesis | β-Ketoesters + Thioglycolic acid derivatives | Diethyl 1,3-acetonedicarboxylate is a β-ketoester. derpharmachemica.comnih.gov |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds + Diethyl thiodiglycolate | Can build highly substituted thiophenes. |
| Gewald Synthesis | α-Cyano ketone + Sulfur + Amine | Directly forms the 2-aminothiophene core. |
Quinolinone Derivatives Synthesis
Diethyl 1,3-acetonedicarboxylate serves as a versatile precursor in the synthesis of quinolinone derivatives, a class of heterocyclic compounds with significant pharmacological interest. The reactivity of its β-ketoester functionality allows for its participation in classical quinoline (B57606) and quinolinone cyclization strategies, such as the Conrad-Limpach-Knorr synthesis and the Gould-Jacobs reaction. preprints.orgwikipedia.org
In a typical Conrad-Limpach approach, diethyl 1,3-acetonedicarboxylate can react with anilines. Under acidic conditions and lower temperatures (around 100°C), the reaction favors the formation of a β-anilinoacrylate intermediate through attack at the ester carbonyl, which upon thermal cyclization at higher temperatures (around 250°C) yields 2-quinolinone derivatives. preprints.orgwikipedia.org Conversely, at higher initial temperatures, the reaction can proceed through the formation of a Schiff base at the keto group, leading to the formation of 4-quinolinone derivatives upon cyclization. wikipedia.org The specific reaction conditions, including temperature and the nature of the aniline (B41778) substituent, are crucial in directing the regioselectivity of the cyclization to yield either the 2-quinolinone or 4-quinolinone scaffold. wikipedia.orgmdpi.com
Research has demonstrated the utility of diethyl 1,3-acetonedicarboxylate in the synthesis of more complex, fused quinoline systems. For instance, it has been employed as a starting material in the synthesis of novel pyrido[4,3,2-de]quinoline and isoquinolino[6,5,4,3-cde] quinoline derivatives, highlighting its role in constructing intricate heterocyclic frameworks. sigmaaldrich.com
A general synthetic pathway to 4-hydroxyquinolin-2(1H)-ones involves the reaction of anilines with substituted malonic esters. While diethyl malonate is commonly used, the structural features of diethyl 1,3-acetonedicarboxylate make it an intriguing substrate for creating more complex quinolinone structures. The synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one, for example, proceeds through the thermal cyclization of an intermediate formed from the reaction of an aniline with an appropriate acetyl-substituted malonic ester derivative. researchgate.net
Reaction Scheme: General Conrad-Limpach-Knorr Synthesis
| Reactants | Conditions | Intermediate | Product |
| Aniline + Diethyl 1,3-acetonedicarboxylate | Low Temperature (e.g., 100-140°C) | β-Anilinoacrylate | 2-Quinolone |
| Aniline + Diethyl 1,3-acetonedicarboxylate | High Temperature (e.g., 250°C) | Schiff Base/Anilinocrotonate | 4-Quinolone |
Development of New β-Enamino Acid Derivatives
β-Enamino esters and ketones are valuable synthetic intermediates due to their dual nucleophilic and electrophilic character, enabling the construction of a wide array of heterocyclic and acyclic compounds. acgpubs.orgnih.gov Diethyl 1,3-acetonedicarboxylate is an effective starting material for the synthesis of these derivatives. The reaction of its β-keto group with primary or secondary amines, often under catalytic conditions, readily affords the corresponding β-enamino esters. acgpubs.orgorganic-chemistry.org
A variety of catalysts, including Lewis acids like lanthanum trichloride (B1173362) and ceric ammonium (B1175870) nitrate, have been shown to promote the condensation of β-dicarbonyl compounds with amines to form enaminones and enamino esters efficiently at room temperature. acgpubs.org The general reaction involves the nucleophilic attack of the amine on the ketone carbonyl of diethyl 1,3-acetonedicarboxylate, followed by dehydration to yield the stable enamine product.
A notable application of this methodology is the multi-step synthesis of polysubstituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates. In this process, diethyl 1,3-acetonedicarboxylate is first condensed with malononitrile (B47326) to form ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate. semanticscholar.org This intermediate is then transformed into an (E)-enamino propenoate derivative using N,N-dimethylformamide dimethylacetal (DMFDMA). Subsequent reaction of this enamino ester with ammonia (B1221849) or substituted hydrazines leads to the formation of the target naphthyridine derivatives. semanticscholar.org This transformation underscores the utility of β-enamino esters derived from diethyl 1,3-acetonedicarboxylate as pivotal intermediates in the construction of complex heterocyclic systems.
General Synthesis of β-Enamino Esters
| Reactants | Catalyst/Conditions | Product |
| Diethyl 1,3-acetonedicarboxylate + Primary/Secondary Amine | Lewis Acid (e.g., LaCl₃, CAN) or Ultrasound, Room Temperature | Diethyl 3-(amino)pent-2-enedioate derivative |
Synthesis of Functionalized Compounds for Material Science
Sunscreen Agents for UV Protection
While diethyl 1,3-acetonedicarboxylate itself is not a primary component in commercial sunscreen formulations, its derivatives hold potential for the development of new UV-absorbing agents. The core structure of many organic UV filters contains conjugated π-electron systems, which are responsible for the absorption of UV radiation. youtube.com Derivatives of diethyl 1,3-acetonedicarboxylate, through reactions at its ketone and ester functionalities, can be elaborated into molecules with extended conjugation, a key feature for UV absorption.
For instance, condensation reactions of the active methylene groups of diethyl 1,3-acetonedicarboxylate with aromatic aldehydes (a Knoevenagel-type condensation) can lead to the formation of benzylidene derivatives. These derivatives would possess a chromophore system with potential to absorb in the UVA or UVB region of the electromagnetic spectrum. A structurally related compound, Polysilicone-15, which is a UVB filter used in sunscreen formulations, contains diethyl benzylidenemalonate as a chromophore attached to a polysiloxane backbone. youtube.com This suggests that the benzylidenemalonate substructure, which could be conceptually derived from a precursor like diethyl 1,3-acetonedicarboxylate, is effective for UV absorption. Further research into the synthesis and photophysical properties of such derivatives is required to fully assess their viability as sunscreen agents.
Organic Electronics and Battery Electrolytes
The application of diethyl 1,3-acetonedicarboxylate derivatives in the field of organic electronics is an area of potential exploration. The ability to synthesize extended π-conjugated systems from this starting material could lead to novel organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
In the realm of energy storage, while diethyl carbonate is a known solvent in lithium-ion battery electrolytes, the use of diethyl 1,3-acetonedicarboxylate is not established. organic-chemistry.org However, recent research into electrolyte additives for high-voltage lithium-ion batteries has focused on substituted malonate esters. A patent describes the use of di-substituted malonate silyl (B83357) esters as additives to form a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for battery performance and longevity. osti.gov These additives are designed to decompose at specific voltages to create a protective film. Given that diethyl 1,3-acetonedicarboxylate is a β-keto-diester, its derivatives, particularly silyl enol ethers formed at the ketone, could potentially function in a similar capacity. The ester and ketone functionalities offer sites for modification to tune the electrochemical properties and solubility in non-aqueous electrolytes, making this class of compounds an interesting target for future research in battery technology. researchgate.nettainstruments.com
Precursors for Polycyclic and Heterocyclic Systems
Cis-bicyclo[3.3.0]octane-3,7-dione Derivatives
A significant application of diethyl 1,3-acetonedicarboxylate and its dimethyl ester analog is in the synthesis of cis-bicyclo[3.3.0]octane-3,7-dione derivatives. These bicyclic compounds are important building blocks for the synthesis of more complex polyquinane natural products. The key transformation is the Weiss-Cook reaction, which involves the condensation of a 1,2-dicarbonyl compound with two equivalents of an acetonedicarboxylate ester. niscpr.res.in
The reaction is typically carried out under either acidic or alkaline conditions. For example, the reaction of dimethyl 1,3-acetonedicarboxylate with glyoxal (B1671930) in the presence of a base like sodium bicarbonate or sodium hydroxide (B78521) leads to the formation of the corresponding tetramethyl ester of the dihydroxy bicyclo[3.3.0]octadiene. niscpr.res.in This intermediate can then be subjected to hydrolysis and decarboxylation under acidic conditions to yield the parent cis-bicyclo[3.3.0]octane-3,7-dione. researchgate.net
The mechanism of this annulation is a complex sequence of aldol (B89426) condensations, dehydrations, and Michael additions. The versatility of the Weiss-Cook reaction allows for the use of various 1,2-dicarbonyl compounds, leading to a range of substituted bicyclo[3.3.0]octane systems.
Weiss-Cook Condensation Example
| 1,2-Dicarbonyl Compound | Acetonedicarboxylate Ester | Product of Condensation | Final Product after Hydrolysis/Decarboxylation |
| Glyoxal | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 3,7-dihydroxy-bicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | cis-Bicyclo[3.3.0]octane-3,7-dione |
| Biacetyl | Dimethyl 1,3-acetonedicarboxylate | Tetramethyl 3,7-dihydroxy-1,5-dimethylbicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate | 1,5-Dimethyl-cis-bicyclo[3.3.0]octane-3,7-dione |
Biscoumarins
Diethyl 1,3-acetonedicarboxylate serves as a key building block in the synthesis of biscoumarins, a class of heterocyclic compounds. These molecules, consisting of two coumarin units, are of interest due to their potential applications in pharmaceuticals and materials science. The reactivity of the central methylene group and the ester functionalities in diethyl 1,3-acetonedicarboxylate allows for its participation in various condensation reactions to form the core structure of these complex molecules.
One prominent method for synthesizing biscoumarin derivatives involves the Knoevenagel condensation. bohrium.com This reaction can be carried out by reacting diethyl 1,3-acetonedicarboxylate with substituted salicylaldehydes. An ammonium acetate-promoted, solvent-free reaction has been developed that proceeds via a one-pot formal [3+3] annulation to yield biscoumarins in moderate to good yields. bohrium.com The reaction conditions, such as temperature and catalyst concentration, have been optimized to improve the efficiency of the synthesis. bohrium.com
A more complex and elegant approach involves a base-catalyzed domino reaction between diethyl 1,3-acetonedicarboxylate and 2-hydroxybenzylideneindenediones. thieme-connect.comresearchgate.net This method provides a rapid and efficient route to fluorenone-fused coumarins. The process is believed to proceed through a sequence of reactions beginning with a Michael addition of the diethyl 1,3-acetonedicarboxylate anion to the 2-hydroxybenzylideneindenedione. thieme-connect.com This is followed by an intramolecular Knoevenagel condensation and a lactonization step. thieme-connect.com The final product is formed after enolization and subsequent oxidation. thieme-connect.com While several bases can catalyze this reaction, 4-dimethylaminopyridine (DMAP) has been identified as particularly effective, leading to good or very good yields. thieme-connect.comresearchgate.netresearchgate.net
The selection of catalyst and reaction conditions plays a crucial role in the outcome of these syntheses. The table below summarizes the conditions for a specific fluorenone-fused coumarin synthesis.
| Reactants | Catalyst (mol%) | Solvent | Conditions | Yield (%) |
| 2-Hydroxybenzylideneindenedione + Diethyl 1,3-acetonedicarboxylate | Cs₂CO₃ (30 mol%) | Ethanol (B145695) | Reflux, 2h | 39% thieme-connect.com |
This table illustrates the reaction conditions for the synthesis of a fluorenone-fused coumarin derivative as reported in the literature.
This synthetic strategy opens up avenues for creating a diverse library of fused coumarin compounds by varying the substituted β-ketoesters and the 2-hydroxybenzylidene precursors. researchgate.netresearchgate.net
Amphiphile and Detergent Development for Membrane Protein Studies
The study of integral membrane proteins presents significant challenges, primarily due to their insolubility in aqueous solutions. nih.govnih.gov Amphiphilic molecules, or detergents, are essential tools used to extract these proteins from their native lipid bilayer environment and maintain their stability and functionality for structural and functional analysis. nih.govthermofisher.com However, conventional detergents can often lead to protein denaturation and aggregation. nih.govrsc.org This has spurred the development of novel amphiphiles with improved properties for stabilizing membrane proteins.
Diethyl 1,3-acetonedicarboxylate has been utilized as a core scaffold for the rational design of a new class of detergents. nih.govrsc.org Researchers have introduced 1,3-acetonedicarboxylate-derived amphiphiles (ACAs) specifically for membrane protein studies. nih.govrsc.org These novel molecules feature a unique architecture:
A central core derived from 1,3-acetonedicarboxylate. nih.gov
A hydrophilic head group consisting of three glucose units. nih.govrsc.org
A hydrophobic tail composed of two alkyl chains. nih.govrsc.org
Two distinct patterns of alkyl chain attachment to the core have been explored, resulting in two sets of amphiphiles:
ACA-As (Asymmetrically alkylated): The two alkyl chains are attached asymmetrically to the central scaffold. nih.govrsc.org
ACA-Ss (Symmetrically alkylated): The two alkyl chains are attached in a symmetrical fashion. nih.govrsc.org
Studies evaluating these new detergents have shown that while the pattern of alkylation (symmetric vs. asymmetric) has a minor effect on properties like micelle size and critical micelle concentration (CMC), the length of the alkyl chains has a marked impact on protein stability. nih.govrsc.org The evaluation of these ACAs against various membrane proteins revealed that the variants with eleven carbon atoms in their alkyl chains (C11) were the most effective at stabilizing the tested proteins. nih.govrsc.org These findings underscore the importance of detergent structure-property relationships in the design of new amphiphiles for membrane protein research. nih.govrsc.org
| Detergent Variant | Alkyl Chain Length | Efficacy in Protein Stabilization |
| ACA-AC11 | C11 (Asymmetric) | Most Effective nih.govrsc.org |
| ACA-SC11 | C11 (Symmetric) | Most Effective nih.govrsc.org |
This table summarizes the findings on the effectiveness of different 1,3-acetonedicarboxylate-derived amphiphile (ACA) variants in stabilizing membrane proteins.
The development of these ACAs not only introduces new glucosides as valuable tools for biochemists and structural biologists but also provides crucial insights for the future design of novel amphiphilic systems tailored for challenging membrane protein studies. nih.gov
Theoretical and Computational Studies on Diethyl 1,3 Acetonedicarboxylate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For a molecule such as Diethyl 1,3-acetonedicarboxylate, these calculations can predict a variety of properties, including molecular geometry, electronic structure, and the stability of different conformations.
One of the key structural aspects of Diethyl 1,3-acetonedicarboxylate that can be investigated is its keto-enol tautomerism. frontiersin.org Like other β-dicarbonyl compounds, it can exist in equilibrium between its keto form and one or more enol forms. frontiersin.orgorientjchem.org Computational studies on analogous β-keto esters have shown that the keto form is often the most stable tautomer, a finding confirmed by NMR experiments for a series of related compounds. nih.gov Theoretical calculations can precisely quantify the energy difference between these tautomers and determine the energy barriers for their interconversion. orientjchem.org For instance, studies on other cyclic diones have used computational methods to calculate the activation free energy barriers for tautomerization, revealing how ring size and solvent effects influence the equilibrium. acs.org
Predicted Physicochemical and Topological Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₅ |
| Molecular Weight | 202.20 g/mol |
| pKa (Predicted) | 9.66 ± 0.46 |
| XLogP3 (Predicted) | 0.7 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 69.7 Ų |
| Complexity | 199 |
This table presents computationally predicted data. nih.gov
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. frontiersin.org DFT is particularly valuable for studying systems like Diethyl 1,3-acetonedicarboxylate because it balances computational cost with accuracy, making it suitable for analyzing complex organic reactions.
DFT applications for β-keto esters and related compounds are extensive. For example, DFT has been employed to investigate the mechanisms of classic organic reactions like the Biginelli and Hantzsch syntheses, which often use β-keto esters such as ethyl acetoacetate (B1235776) as key components. researchgate.netresearchgate.net In these studies, DFT is used to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the most likely reaction pathway. researchgate.netrsc.org Researchers have used DFT to show that the Biginelli reaction is often catalyzed by a second molecule of urea (B33335) and that the mechanism is consistent across different types of solvents. researchgate.net
Furthermore, DFT calculations are used to analyze the reactivity of β-keto esters by examining their frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps. nih.govresearchgate.net A computational analysis of a series of β-keto esters designed as antibacterial agents used DFT to evaluate their global electrophilicity and identify local reactive sites, correlating these theoretical properties with their observed biological activity. nih.gov Such an approach could be applied to Diethyl 1,3-acetonedicarboxylate to predict its reactivity towards various nucleophiles and electrophiles.
Reaction Pathway Modeling and Energy Landscapes
Modeling reaction pathways and their corresponding energy landscapes is a cornerstone of computational chemistry, providing a detailed picture of how a chemical transformation occurs. This involves identifying all stationary points along a reaction coordinate, including transition states, which are the energetic maxima between intermediates.
For reactions involving Diethyl 1,3-acetonedicarboxylate, such as the Hantzsch pyridine (B92270) synthesis, computational modeling can elucidate the step-by-step mechanism. The Hantzsch reaction is a multi-component reaction that typically involves an aldehyde, a nitrogen source like ammonia (B1221849), and two equivalents of a β-keto ester. researchgate.netprinceton.edu A DFT study on a related Hantzsch-like reaction successfully identified the key intermediates and calculated the energy barriers for different competing pathways, explaining the observed chemoselectivity. rsc.org The study proposed a mechanism based on an initial Michael addition, followed by cyclization and dehydration steps, and the calculated transition state energies determined which product (1,4-DHP vs. 1,2-DHP) would be favored under different conditions. rsc.org
Structure-Reactivity Relationships
The unique reactivity of Diethyl 1,3-acetonedicarboxylate is directly linked to its molecular structure. The most significant feature is the "active methylene" group (the -CH₂- group situated between the two carbonyl functions). ucalgary.capressbooks.pub The protons on this carbon are significantly more acidic than those adjacent to a single carbonyl group. ucalgary.cayoutube.com
The enhanced acidity is due to the powerful electron-withdrawing inductive effect of the two adjacent carbonyl groups and, more importantly, the extensive resonance stabilization of the resulting carbanion (enolate). youtube.comyoutube.com Upon deprotonation, the negative charge is delocalized over the central carbon and both oxygen atoms of the carbonyl groups, creating a highly stable conjugate base. youtube.com The pKa of the active methylene (B1212753) protons in β-dicarbonyl compounds is typically in the range of 9-13, making them much more acidic than water. youtube.com
This acidity is central to the compound's role in organic synthesis. It allows for the easy formation of a nucleophilic enolate, which can then participate in a variety of C-C bond-forming reactions, such as alkylations and Michael additions. pressbooks.pubyoutube.comrsc.org Computational models can quantify this structure-reactivity relationship. For instance, the acidity of different active methylene compounds can be compared by calculating the energy change upon deprotonation. Studies comparing acetylacetone (B45752) and ethyl acetoacetate conclude that acetylacetone is more acidic because the two ketone groups provide more effective stabilization for the carbanion than the ketone and ester group combination in ethyl acetoacetate. quora.com In an ester, the lone pair on the oxygen atom can participate in resonance with the carbonyl, which slightly reduces the carbonyl's ability to withdraw electron density from the active methylene group. quora.com In Diethyl 1,3-acetonedicarboxylate, with two ester groups flanking the methylene, the acidifying effect is less pronounced than in a β-diketone but still substantial. vedantu.comdoubtnut.com
Derivatives and Analogs of Diethyl 1,3 Acetonedicarboxylate in Research
Dimethyl 1,3-Acetonedicarboxylate
Dimethyl 1,3-acetonedicarboxylate (DMAD), the methyl ester analog of diethyl 1,3-acetonedicarboxylate, is a prominent and highly reactive intermediate in organic synthesis. ambeed.com It is frequently used as a key building block for constructing complex molecular architectures, including polycyclic and heterocyclic compounds. dissertationtopic.netniscpr.res.in
Synthesis and Properties: DMAD is typically synthesized from citric acid. One common method involves the decarboxylation of citric acid using concentrated or fuming sulfuric acid to form 1,3-acetonedicarboxylic acid, which is then esterified in situ with methanol (B129727). dissertationtopic.netniscpr.res.in This procedure is considered economically viable for large-scale production. dissertationtopic.net Alternative methods have been developed to avoid the use of harsh reagents like fuming sulfuric acid, instead using concentrated sulfuric acid and optimizing reaction conditions to achieve high yields. chemicalbook.comlibretexts.org
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₁₀O₅ | jackwestin.com |
| Molecular Weight | 174.15 g/mol | ambeed.com |
| Appearance | Colorless to yellowish liquid | ambeed.comdissertationtopic.net |
| Boiling Point | 237-241 °C at 760 mmHg | jackwestin.com |
| Density | 1.206 g/mL at 20 °C | jackwestin.com |
| Refractive Index | 1.444 at 20 °C | jackwestin.com |
Research Applications: DMAD's utility is demonstrated in various condensation reactions. It is extensively used in the Weiss-Cook condensation with 1,2-dicarbonyl compounds to produce cis-bicyclo[3.3.0]octane-3,7-dione derivatives. dissertationtopic.netglobethesis.com Other notable applications include:
Synthesis of Bicyclic Systems: It reacts with enals in the presence of a catalyst like tetrabutylammonium (B224687) fluoride (B91410) or piperidine (B6355638) to form bicyclo[3.3.1]nonane derivatives in high yields through a sequential Michael addition and intramolecular aldolization. researchgate.net
Heterocycle Formation: It undergoes condensation with salicylaldehyde (B1680747) derivatives to form biscoumarins. dissertationtopic.net
Medicinal Chemistry Scaffolds: DMAD is a precursor in the synthesis of optically active lycorane and has been incorporated into bispidone derivatives intended for use as ligands in Positron Emission Tomography (PET) imaging. ambeed.com
Diisopropyl 1,3-Acetonedicarboxylate
Diisopropyl 1,3-acetonedicarboxylate is another analog where the ethyl groups of the parent compound are replaced by isopropyl groups. Like its methyl and ethyl counterparts, it is recognized as an important organic synthesis and pharmaceutical intermediate. dissertationtopic.netglobethesis.com
Information on the specific research applications of the diisopropyl analog is less prevalent in the literature compared to the dimethyl and diethyl esters. However, its synthesis has been documented as part of broader studies on 1,3-acetonedicarboxylic acid derivatives. The primary method for its preparation is the direct esterification of 1,3-acetonedicarboxylic acid with isopropanol. dissertationtopic.netglobethesis.com This process follows the same general principle as the synthesis of the dimethyl and diethyl esters, where the carboxylic acid precursor is generated from citric acid. dissertationtopic.netglobethesis.com The larger isopropyl groups make this molecule more sterically hindered than its methyl and ethyl analogs, which can influence its reactivity in synthetic applications.
Structure-Activity Relationship Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in chemistry for understanding how a molecule's structure correlates with its chemical reactivity or biological activity. guidechem.com For derivatives of diethyl 1,3-acetonedicarboxylate, SAR primarily relates to their function as synthetic intermediates. The "activity" in this context is often the compound's reactivity and the yield of subsequent reactions.
No dedicated SAR studies focusing specifically on the biological activity of this family of dialkyl 1,3-acetonedicarboxylates were identified. These compounds are primarily utilized as building blocks for more complex molecules, and it is these final products that are typically subjected to biological evaluation. globethesis.comlibretexts.org
However, general principles of chemical reactivity can be applied to understand the structure-activity relationships within this class of esters:
Influence of the Ester Group: The nature of the alkyl group (R in COOR) on the ester functions as a key structural variable. In nucleophilic acyl substitution reactions, which are characteristic of esters, the reactivity is influenced by both electronic and steric factors. openstax.orgsaskoer.ca Esters are generally less reactive towards nucleophiles than acid chlorides but more reactive than amides. openstax.orgsaskoer.ca
Steric Hindrance: The size of the alkyl group affects the accessibility of the carbonyl carbon to an incoming nucleophile. It is expected that the reactivity of the dialkyl 1,3-acetonedicarboxylates would decrease as the alkyl group size increases, following the trend: Dimethyl > Diethyl > Diisopropyl. The bulkier isopropyl groups in diisopropyl 1,3-acetonedicarboxylate create more steric hindrance around the electrophilic carbonyl centers compared to the smaller methyl or ethyl groups. This increased hindrance can lead to slower reaction rates or the need for more forcing reaction conditions.
Leaving Group Ability: In reactions where the alkoxy group (-OR) acts as a leaving group, its stability influences the reaction rate. While methyl, ethyl, and isopropyl alkoxides have similar basicities, the steric bulk can affect the transition state energy of the reaction.
These derivatives serve as foundational intermediates for producing a wide array of compounds, including quinolinones and various heterocyclic systems. dissertationtopic.netglobethesis.com The SAR studies are then performed on these more complex, often biologically active, final products. researchgate.net
Advanced Analytical Methodologies in Diethyl 1,3 Acetonedicarboxylate Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Diethyl 1,3-acetonedicarboxylate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of Diethyl 1,3-acetonedicarboxylate by providing detailed information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Diethyl 1,3-acetonedicarboxylate exhibits distinct signals corresponding to the different types of protons present. uni.lu The ethyl groups give rise to a triplet and a quartet, characteristic of an ethyl ester. The methylene (B1212753) protons adjacent to the ketone and ester functionalities also produce unique signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. chemicalbook.com This includes the carbons of the methyl and methylene groups of the ethyl esters, the methylene groups alpha to the carbonyls, the ketonic carbonyl carbon, and the ester carbonyl carbons.
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Multiplicity |
| 1.27 | t |
| 3.48 | s |
| 4.18 | q |
| ¹³C NMR Data (CDCl₃) |
| Chemical Shift (ppm) |
| 13.9 |
| 48.9 |
| 61.5 |
| 167.0 |
| 201.1 |
Note: NMR data can vary slightly depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in Diethyl 1,3-acetonedicarboxylate. scbt.com The IR spectrum is characterized by strong absorption bands indicating the presence of carbonyl groups from both the ketone and the ester moieties. A prominent C=O stretching vibration for the ketone is typically observed, along with the C=O stretching of the ester groups. Additionally, C-O stretching vibrations for the ester linkages are also present. The authenticity of the compound can be confirmed by comparing its FT-IR spectrum to a reference spectrum. sigmaaldrich.com
| FT-IR Spectral Data | |
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C=O (Ester) | ~1740 |
| C-O (Ester) | ~1250 |
Note: The exact wavenumber can vary based on the sample preparation and instrument.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of Diethyl 1,3-acetonedicarboxylate. The electron ionization (EI) mass spectrum typically shows the molecular ion peak [M]⁺, confirming the compound's molecular weight of 202.20 g/mol . uni.lutcichemicals.com
The fragmentation pattern provides further structural information. Common fragmentation pathways for esters and ketones can be observed. These may include the loss of an ethoxy group (-OC₂H₅), the loss of an ethyl group (-C₂H₅), or cleavage alpha to the carbonyl groups. The McLafferty rearrangement is a potential fragmentation pathway for molecules containing a carbonyl group and a sufficiently long alkyl chain. thermofisher.com In the case of Diethyl 1,3-acetonedicarboxylate, fragmentation can also occur via cleavage of the C-C bonds adjacent to the central ketone. The study of fragmentation patterns of related dicarbonyl compounds helps in the interpretation of the mass spectrum of Diethyl 1,3-acetonedicarboxylate. sigmaaldrich.com
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation and purity assessment of Diethyl 1,3-acetonedicarboxylate.
Gas Chromatography (GC): Gas chromatography is a standard method for determining the purity of Diethyl 1,3-acetonedicarboxylate. guidechem.com Commercial suppliers often specify a purity of >95.0% as determined by GC. guidechem.com This technique separates volatile compounds based on their boiling points and interactions with the stationary phase of the column, allowing for the quantification of any impurities. Technical grade Diethyl 1,3-acetonedicarboxylate is also available with a purity of ≥90% (GC).
High-Performance Liquid Chromatography (HPLC): While less commonly cited for routine purity analysis of this specific compound compared to GC, High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be utilized. HPLC would be particularly useful for the analysis of non-volatile impurities or for preparative separation.
Crystallographic Studies
As of the current body of scientific literature, there are no published crystallographic studies or X-ray diffraction data available for Diethyl 1,3-acetonedicarboxylate in its pure form. While derivatives of this compound have been synthesized and their crystalline structures analyzed, the crystal structure of the parent compound remains undetermined. Such a study, if undertaken, would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.
Environmental and Sustainability Considerations in Diethyl 1,3 Acetonedicarboxylate Research
Green Chemistry Principles in Synthesis and Application
The traditional synthesis of acetonedicarboxylic acid, the precursor to diethyl 1,3-acetonedicarboxylate, has historically relied on the use of fuming sulfuric acid with citric acid. niscpr.res.ingoogle.comsciencemadness.org This method, while effective, poses significant environmental and safety hazards due to the corrosive and toxic nature of fuming sulfuric acid. google.comgoogle.com Such processes are characterized by harsh reaction conditions and high equipment demands, making them less suitable for large-scale, environmentally friendly production. google.com
In line with green chemistry principles, which advocate for the use of less hazardous chemical syntheses, significant efforts have been made to find safer alternatives. A notable advancement is the replacement of fuming sulfuric acid with concentrated sulfuric acid. niscpr.res.ingoogle.comgoogle.com This substitution reduces the risks associated with handling and storage without compromising the reaction's viability. The process involves the decarbonylation of citric acid using concentrated sulfuric acid, followed by in-situ esterification with ethanol (B145695). niscpr.res.in This approach not only mitigates safety concerns but also simplifies the procedure, making it more economically viable for large-scale preparation. niscpr.res.in
Further innovation in this area includes the exploration of alternative catalytic systems. One patented method describes the oxidation of citric acid using hydrogen peroxide as the oxidizing agent in the presence of a medium-strong acid catalyst. sciencemadness.org This method avoids the use of strong, corrosive acids like oleum (B3057394), thereby lessening the environmental impact. sciencemadness.org
The application of diethyl 1,3-acetonedicarboxylate in complex syntheses also presents opportunities for implementing green chemistry principles. For instance, the use of catalytic amounts of bases like 4-dimethylaminopyridine (B28879) (DMAP) for domino reactions involving diethyl 1,3-acetonedicarboxylate demonstrates the principle of catalysis. thieme-connect.com Catalytic reactions are inherently greener as they reduce the amount of reagents needed and can lead to higher atom economy and reduced waste.
The following table summarizes the evolution of synthesis methods for the precursor of diethyl 1,3-acetonedicarboxylate, highlighting the shift towards greener alternatives.
| Synthesis Method | Reagents | Environmental/Safety Concerns | Green Chemistry Improvement |
| Traditional Method | Citric Acid, Fuming Sulfuric Acid (Oleum) | Highly corrosive and hazardous reagent, poor production safety, high equipment requirements. google.comsciencemadness.org | N/A |
| Improved Method | Citric Acid, Concentrated Sulfuric Acid | Use of large quantities of strong acid, generation of acidic waste. niscpr.res.in | Replacement of highly hazardous fuming sulfuric acid with a safer alternative. google.comgoogle.com |
| Alternative Catalytic Method | Citric Acid, Hydrogen Peroxide, Medium-Strong Acid Catalyst | Use of an oxidizing agent. | Avoids the use of oleum, reducing environmental stress. sciencemadness.org |
Waste Minimization and By-product Management
The synthesis of diethyl 1,3-acetonedicarboxylate inevitably generates by-products and waste streams that require careful management to minimize environmental impact. A primary by-product of the decarboxylation of citric acid is carbon monoxide, a toxic gas that must be handled in a well-ventilated area, such as a fume hood. google.comyoutube.com
The work-up procedure following the main reaction is a significant source of waste. The reaction mixture is typically acidic and requires neutralization, often with a saturated bicarbonate solution, which generates aqueous waste. niscpr.res.ingoogle.com Furthermore, the extraction of the desired ester from the aqueous layer is commonly performed using organic solvents like chloroform (B151607) or dichloromethane. niscpr.res.ingoogle.com These chlorinated solvents are themselves hazardous and contribute to organic waste.
Strategies for waste minimization focus on both the procedural and chemical aspects of the synthesis.
Process Optimization: Shortening the technological flow, as demonstrated in some patented methods, can lead to reduced raw material consumption and consequently, less waste generation. google.comgoogle.com For example, optimizing the esterification step by using thionyl chloride and anhydrous methanol (B129727) can significantly increase the yield and reduce reaction time from 48 hours to just 1-3 hours, leading to a more efficient process with less energy consumption and potential for waste. google.com
Waste Treatment: Chemical waste from the synthesis must be treated as hazardous. fishersci.com Generators of this waste must adhere to local, regional, and national regulations for complete and accurate classification and disposal. fishersci.com The safety data sheet for diethyl 1,3-acetonedicarboxylate advises against allowing the material to contaminate ground water systems and flushing it into surface water or sanitary sewer systems. fishersci.com
The table below outlines the major waste products and the corresponding management strategies employed in the synthesis of diethyl 1,3-acetonedicarboxylate.
| Waste Product/Stream | Source | Management Strategy |
| Carbon Monoxide (CO) | Decarbonylation of citric acid. google.com | Reaction must be performed in a fume hood or well-ventilated area. youtube.com |
| Acidic Aqueous Waste | Neutralization of the sulfuric acid catalyst. niscpr.res.ingoogle.com | Careful neutralization with a base (e.g., sodium bicarbonate); disposal according to hazardous waste regulations. niscpr.res.infishersci.com |
| Organic Solvent Waste (e.g., Chloroform, Dichloromethane) | Extraction of the product from the reaction mixture. niscpr.res.ingoogle.com | Distillation for solvent recovery and reuse; disposal of non-recoverable solvent as hazardous waste. google.comfishersci.com |
By focusing on greener reagents and optimizing reaction and work-up procedures, the environmental footprint associated with diethyl 1,3-acetonedicarboxylate can be significantly reduced, aligning its production and use with the goals of sustainable chemistry.
Q & A
Q. What are the key synthetic steps for preparing glucoside amphiphiles (ACAs) using diethyl 1,3-acetonedicarboxylate?
Diethyl 1,3-acetonedicarboxylate serves as a starting material for symmetric (ACA-Ss) and asymmetric (ACA-As) glucoside amphiphiles. For ACA-Ss, the synthesis involves:
- Alkyl chain attachment to the dicarboxylate core.
- Reduction of carbonyl groups to alcohols.
- AgOTf-promoted β-selective glycosylation.
- Global benzoyl deprotection. ACA-As require two additional steps: conversion of the ketone to methyl enol ether and ketone restoration to introduce asymmetry. NMR (e.g., β-anomeric protons at 4.20–4.70 ppm with 3J = 8.0 Hz) and mass spectrometry are critical for structural validation .
Q. How can NMR spectroscopy confirm the β-stereochemistry of glycosidic bonds in ACA derivatives?
The β-anomeric configuration is identified via:
- Chemical Shift : Peaks at 4.20–4.70 ppm correspond to β-anomeric protons.
- Coupling Constants : A vicinal coupling constant (3J) of 8.0 Hz distinguishes β-anomers from α-anomers (3J ≈ 4.0 Hz).
- Peak Complexity : Wavy lines in structures indicate stereochemical ambiguity, requiring integration of multiple doublets in spectra .
Q. Why is water solubility critical for ACA detergents, and how does alkyl chain length affect it?
High water solubility ensures compatibility with membrane protein stabilization. Solubility decreases with longer alkyl chains (e.g., ACA-SC13 and ACA-AC13 show ~5.0% precipitation). Optimal chain lengths (e.g., C12) balance detergent efficacy and solubility .
Advanced Research Questions
Q. What mechanistic insights explain the DMAP-catalyzed synthesis of fluorenone-fused coumarins from diethyl 1,3-acetonedicarboxylate?
DMAP catalyzes a domino reaction involving:
- Michael Addition : Between the dicarboxylate and 2-hydroxybenzylideneindenediones.
- Intramolecular Knoevenagel Condensation : Forms the coumarin core.
- Aromatization and Lactonization : Completes the fused-ring system. DMAP enhances yield by stabilizing intermediates through hydrogen bonding and electrostatic interactions .
Q. How does the stereochemical outcome vary in diastereomeric adducts formed from diethyl 1,3-acetonedicarboxylate and dihydropyridinium salts?
In the synthesis of (+)-madangamine D, reaction with dihydropyridinium salts yields axial (undesired) and equatorial (desired) adducts. The 69:31 axial:equatorial ratio arises from steric hindrance during nucleophilic attack. Chirality transfer from the starting material can be optimized using chiral auxiliaries or asymmetric catalysis .
Q. What strategies improve regioselectivity in multi-component reactions involving diethyl 1,3-acetonedicarboxylate?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) favor enolate formation.
- Catalyst Design : Lewis acids (e.g., AgOTf) direct β-glycosylation in ACA synthesis.
- Temperature Control : Lower temperatures reduce side reactions in domino processes (e.g., coumarin synthesis at 0–25°C) .
Methodological Considerations
Q. How to resolve conflicting NMR data for ACA derivatives with stereochemical ambiguity?
- Use 2D NMR (e.g., COSY, HSQC) to assign proton-proton and proton-carbon correlations.
- Compare experimental 3J values with computational models (DFT calculations) .
Q. What analytical techniques complement NMR in characterizing diethyl 1,3-acetonedicarboxylate derivatives?
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas.
- X-ray Crystallography : Resolves absolute stereochemistry of crystalline adducts.
- Chromatography : HPLC or GC-MS monitors reaction purity and byproduct formation .
Safety and Storage
Q. What precautions are necessary when handling diethyl 1,3-acetonedicarboxylate in reactions?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
